molecular formula C9H13N3O B2964967 4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine CAS No. 1861964-12-6

4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine

Cat. No. B2964967
CAS RN: 1861964-12-6
M. Wt: 179.223
InChI Key: LYNAQSLYSVEQPG-UHFFFAOYSA-N
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Description

The compound “4-(3-Methoxyazetidin-1-yl)aniline” is similar to the requested compound . It has a molecular formula of C10H14N2O and a molecular weight of 178.23 .


Molecular Structure Analysis

The molecular structure of “4-(3-Methoxyazetidin-1-yl)aniline” includes a methoxyazetidinyl group attached to an aniline group .


Physical And Chemical Properties Analysis

The compound “4-(3-Methoxyazetidin-1-yl)aniline” has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 339.7±37.0 °C .

Scientific Research Applications

Synthesis and Medicinal Applications

Anti-Inflammatory and Analgesic Activity : New derivatives of pyrimidine have been synthesized with potential anti-inflammatory and analgesic activities. These include compounds designed from furochromone pyrimidine derivatives, which have shown promising results in screening for these biological activities (Abu‐Hashem, Youssef, 2011).

Herbicidal Activity : Triazolopyrimidine-2-sulfonamide, a related compound, has been identified as an effective acetohydroxyacid synthase inhibitor with high herbicidal activity and faster degradation rate in soil, indicating its potential application in agriculture (Chen et al., 2009).

Antimicrobial Agents : Synthesis of pyrimidinones and oxazinones fused with thiophene rings using pyridine as a starting material has led to new antimicrobial agents. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).

Antiviral Activity : Certain 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, have shown marked inhibitory activity against retroviruses, highlighting their potential as antiviral agents (Hocková et al., 2003).

Synthetic Methodologies and Chemical Analysis

Synthesis Techniques : Research has been conducted on the synthesis of new compounds utilizing pyrimidine derivatives, showcasing the versatility of these compounds in generating novel structures with potential biological activities. The methodologies often involve multi-step syntheses and characterizations using NMR, IR, and mass spectral analysis, contributing significantly to the field of synthetic organic chemistry (Khan et al., 2016).

Chemical Structure and Activity Relationship : The design and synthesis of compounds involving pyrimidine structures often aim at understanding the structure-activity relationships, helping in the identification of potent molecules with desired biological properties. These studies are crucial for the development of new drugs and agrochemicals (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards of “4-(3-Methoxyazetidin-1-yl)benzoic acid”, a related compound, are well-documented. It has several precautionary statements, including “Obtain special instructions before use”, “Do not handle until all safety precautions have been read and understood”, and “Keep away from heat/sparks/open flames/hot surfaces” among others .

properties

IUPAC Name

4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-3-9(11-6-10-7)12-4-8(5-12)13-2/h3,6,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNAQSLYSVEQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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